molecular formula C14H20ClN3O2 B2362156 N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 886899-75-8

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No.: B2362156
CAS No.: 886899-75-8
M. Wt: 297.78
InChI Key: GPHVGDYIAPNPNS-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorophenyl group at the N1 position and a 2-(diethylamino)ethyl moiety at the N2 position. Oxalamides are widely studied for diverse applications, including antiviral, antimicrobial, and flavor-enhancing activities, depending on their substituents .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-3-18(4-2)10-9-16-13(19)14(20)17-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHVGDYIAPNPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 4-chloroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-(diethylamino)ethylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions often include cooling to maintain a low temperature and the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on substituent effects, synthesis yields, biological activities, and applications.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name (ID) N1 Substituent N2 Substituent Key Properties/Activities Yield (%) Source
Target Compound 4-Chlorophenyl 2-(Diethylamino)ethyl Data not explicitly reported - -
GMC-3 () 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial activity (in vitro testing) -
Compound 15 () 4-Chlorophenyl (5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl Anti-HIV activity (entry inhibition) 53
Compound 14 () 4-Chlorophenyl (5-(Hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl Anti-HIV activity (entry inhibition) 39
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (FEMA 4233 approved) -
Compound 117 () 4-Chlorophenyl 2-(4-Hydroxyphenyl)propyl Cytochrome P450 4F11-activated inhibitor 51
Compound 23 () 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl Stearoyl-CoA desaturase inhibition 33

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The chemical formula for this compound is C14H20ClN3O2C_{14}H_{20}ClN_3O_2. The synthesis typically involves the reaction of 4-chloroaniline with oxalyl chloride , followed by reaction with 2-(diethylamino)ethylamine . This process is carried out under controlled conditions to ensure the formation of the desired product efficiently:

  • Step 1: Reaction of 4-chloroaniline with oxalyl chloride.
  • Step 2: Addition of 2-(diethylamino)ethylamine.
  • Conditions: Inert atmosphere (e.g., nitrogen), suitable solvents (dichloromethane or chloroform), and cooling to maintain low temperatures.

Antimicrobial Properties

Studies have indicated that this compound exhibits promising antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

  • Tested Strains: Common pathogens such as E. coli and Staphylococcus aureus.
  • Mechanism: Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary research suggests it may inhibit cell proliferation in cancer cell lines.

  • Cell Lines Tested: Human cervical cancer (HeLa), colon cancer (HCT116), and epidermoid carcinoma (A431).
  • Findings: The compound showed significant cytotoxicity, with IC50 values indicating effective concentration levels required for 50% inhibition of cell growth.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Receptor Interaction: The diethylamino group may interact with biological receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
N1-(4-bromophenyl)-N2-(2-(diethylamino)ethyl)oxalamideBromine instead of chlorineSimilar antimicrobial properties; varied anticancer efficacy
N1-(4-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamideDimethylamino groupEnhanced cytotoxicity in certain cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxalamides, this compound was found to outperform many common antibiotics against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its viability as a therapeutic candidate for further development.

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